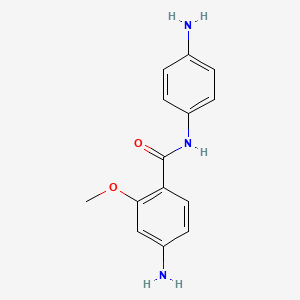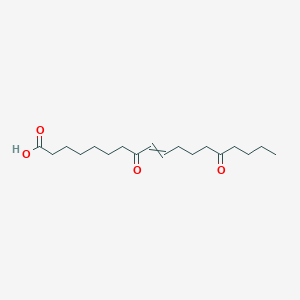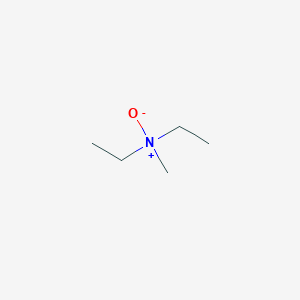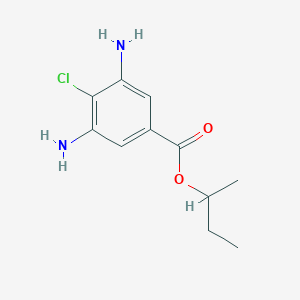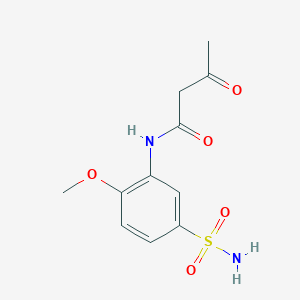
N-(2-Methoxy-5-sulfamoylphenyl)-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxy-5-sulfamoylphenyl)-3-oxobutanamide is an organic compound with a complex structure that includes a methoxy group, a sulfamoyl group, and a 3-oxobutanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-5-sulfamoylphenyl)-3-oxobutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with an appropriate reagent to introduce the 3-oxobutanamide group.
Reduction and Substitution: The nitro group is then reduced to an amine, followed by substitution reactions to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methoxy-5-sulfamoylphenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the sulfamoyl group, leading to different products.
Substitution: The methoxy and sulfamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2-Methoxy-5-sulfamoylphenyl)-3-oxobutanamide is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and proteins. Its structure allows it to bind to specific biological targets, making it useful in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of certain enzymes, providing a basis for drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism by which N-(2-Methoxy-5-sulfamoylphenyl)-3-oxobutanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxy and sulfamoyl groups play crucial roles in binding to these targets, influencing their activity and leading to specific biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Methoxyphenyl)-3-oxobutanamide
- N-(2-Sulfamoylphenyl)-3-oxobutanamide
- N-(2-Methoxy-5-sulfamoylphenyl)-acetamide
Uniqueness
N-(2-Methoxy-5-sulfamoylphenyl)-3-oxobutanamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
113269-89-9 |
|---|---|
Formule moléculaire |
C11H14N2O5S |
Poids moléculaire |
286.31 g/mol |
Nom IUPAC |
N-(2-methoxy-5-sulfamoylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C11H14N2O5S/c1-7(14)5-11(15)13-9-6-8(19(12,16)17)3-4-10(9)18-2/h3-4,6H,5H2,1-2H3,(H,13,15)(H2,12,16,17) |
Clé InChI |
NRAXUTFWRBXGHO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


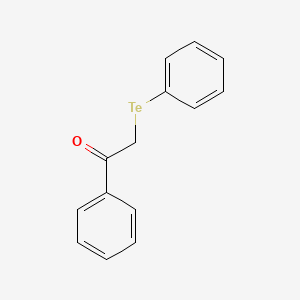
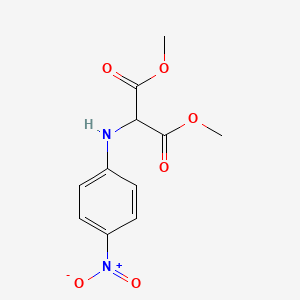
![5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14307910.png)
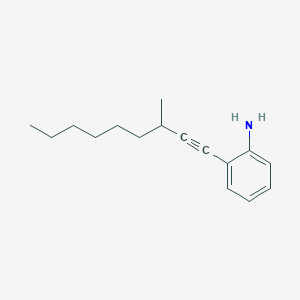
![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14307923.png)
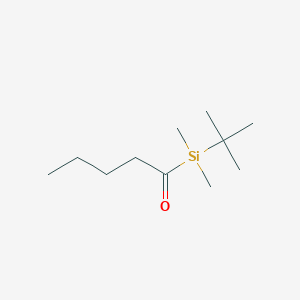
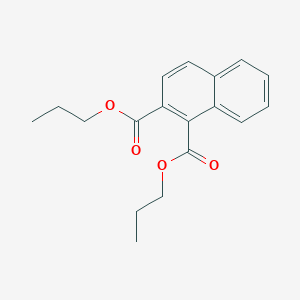

![3-(Phenylsulfanyl)-3,4-dihydro-2H-furo[2,3-h][1]benzopyran-6-ol](/img/structure/B14307963.png)

